Itaconic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Production of Bio-based Materials

- Composites: IA shows promise as a green compatibilizer in composites. Research suggests that adding IA to bio-based resins can improve their interaction with natural fillers like wood or algae biomass []. This leads to enhanced thermo-mechanical properties of the final composite material [].

Applications in Polymers

The unique chemical structure of IA makes it valuable for polymer synthesis:

- Poly(glycerol itaconate) (PGItc): Reacting IA with glycerol can produce PGItc, a bio-based polymer with potential applications in biomedicine. Studies suggest PGItc can be used for cellular scaffolds [].

Future Directions

Research on IA is ongoing, with scientists exploring its potential in various fields:

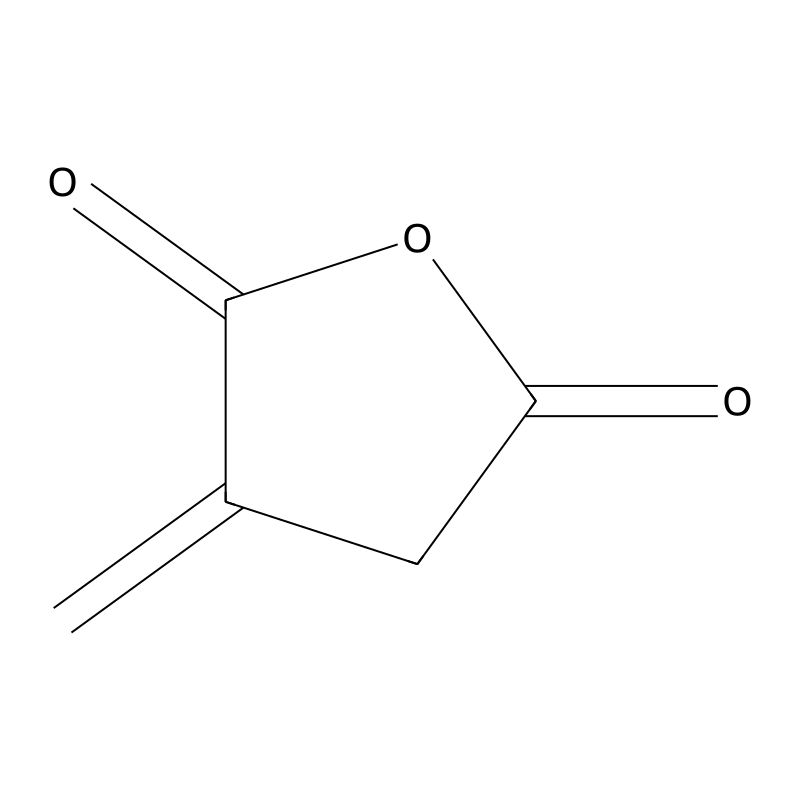

Itaconic anhydride is a cyclic anhydride derived from itaconic acid, characterized by its unsaturated structure. It has the molecular formula C₅H₄O₃ and a molar mass of approximately 116.08 g/mol. The compound appears as a colorless to light yellow liquid with a pungent odor and is soluble in organic solvents such as acetone and ether, but poorly soluble in water. Itaconic anhydride is notable for its reactivity, particularly in polymerization and various chemical transformations, making it a valuable intermediate in organic synthesis and materials science .

- Diels-Alder Reaction: It can act as a dienophile in Diels-Alder reactions with various dienes, including cyclopentadiene and furfuryl alcohol, leading to the formation of adducts such as lactones .

- Radical Polymerization: It undergoes radical polymerization to form poly(itaconic anhydride), which can be further processed into poly(itaconic acid) upon hydrolysis .

- Nucleophilic Addition: The compound reacts with nucleophiles like alcohols and amines at the methylene group, yielding esters and amides .

- Isomerization: At elevated temperatures, itaconic anhydride can isomerize to citraconic anhydride, especially under acidic conditions .

Research indicates that itaconic anhydride exhibits biological activity that may be beneficial for therapeutic applications. Its derivatives have shown potential in biocompatibility studies, suggesting that polymers derived from itaconic anhydride could be utilized in drug delivery systems and tissue engineering due to their favorable interactions with biological tissues . Additionally, itaconic acid itself has been studied for its role as a metabolic intermediate in certain microorganisms, which may imply potential applications in biotechnology .

The synthesis of itaconic anhydride typically involves the dehydration of itaconic acid. Key methods include:

- Thermal Dehydration: Heating itaconic acid at temperatures between 165-180 °C under reduced pressure (10-30 mmHg) in the presence of strong acids like sulfuric acid yields high purity itaconic anhydride (up to 98% yield) .

- Solvent-Assisted Methods: Using higher boiling solvents such as toluene or cumene can help control the reaction conditions and minimize by-products like citraconic anhydride .

- Biotechnological Routes: Recent studies have explored biotechnological methods for producing itaconic acid from renewable resources, which can subsequently be converted to its anhydride form .

Itaconic anhydride has diverse applications across various fields:

- Polymer Production: It serves as a monomer for synthesizing polymers used in coatings, adhesives, and sealants due to its reactivity and ability to form cross-linked structures.

- Biomaterials: The polymers derived from itaconic anhydride are being investigated for use in biomedical applications such as drug delivery systems and scaffolds for tissue engineering .

- Chemical Intermediates: It is utilized as a building block for synthesizing other chemical compounds, including agrochemicals and pharmaceuticals .

Studies on the interactions of itaconic anhydride with various nucleophiles have revealed insights into its reactivity patterns. For instance:

- Nucleophilic Additions: The regioselective addition of thiols and amines leads to specific products that are valuable in organic synthesis .

- Diels-Alder Reactions: The efficiency of Diels-Alder reactions with furfuryl alcohol highlights its potential for forming complex cyclic structures that may have unique properties .

Itaconic anhydride shares structural similarities with other cyclic anhydrides but possesses distinct characteristics that set it apart. Here are some comparable compounds:

Itaconic anhydride's unique combination of reactivity, biocompatibility, and versatility makes it a valuable compound in both synthetic chemistry and material science. Its ability to participate in multiple types of reactions while maintaining stability under various conditions sets it apart from similar compounds.

Molecular Composition and Structural Features

Itaconic anhydride (C$$5$$H$$4$$O$$3$$) is a five-membered cyclic anhydride characterized by a conjugated double bond system. Its IUPAC name, 3-methylideneoxolane-2,5-dione, reflects the presence of a methylidene group (-CH$$2$$) attached to a cyclic dione structure. The compound’s reactivity stems from its α,β-unsaturated carbonyl groups, enabling participation in Michael addition and polymerization reactions.

Table 1: Key Chemical Identifiers of Itaconic Anhydride

| Property | Value |

|---|---|

| Molecular formula | C$$5$$H$$4$$O$$_3$$ |

| Molecular weight | 112.08 g/mol |

| CAS number | 2170-03-8 |

| SMILES | C=C1CC(=O)OC1=O |

| IUPAC name | 3-methylideneoxolane-2,5-dione |

| Synonyms | Methylenesuccinic anhydride, 2,5-Furandione (dihydro-3-methylene) |

The crystal structure reveals a planar ring system stabilized by resonance, with the exocyclic double bond contributing to its electrophilic character.

Nomenclature and Functional Groups

The compound’s nomenclature adheres to IUPAC rules, emphasizing the oxolane (tetrahydrofuran) backbone substituted with two ketone groups and a methylidene moiety. Alternative historical names, such as pyrocitric acid anhydride, originate from its early synthesis via citric acid pyrolysis.

Pyrolysis of Citric Acid: Mechanisms and By-Product Analysis

The pyrolysis of citric acid represents the earliest established method for producing itaconic anhydride, with the process first discovered in 1836 when attempted distillation of citric acid yielded the so-called "pyrocitric acid," now recognized as itaconic anhydride [1] [2]. This thermal decomposition process involves the direct heating of citric acid monohydrate or anhydrous citric acid under controlled conditions to achieve dehydration and subsequent cyclization.

When citric acid monohydrate is subjected to rapid heating, itaconic anhydride is obtained in modest yields ranging from 37-47% [3] [1]. The process requires careful temperature control to prevent overheating, which favors the formation of the thermodynamically more stable citraconic anhydride as the primary by-product [1] [2]. The thermal decomposition mechanism involves initial dehydration of citric acid followed by decarboxylation processes, ultimately resulting in the formation of the cyclic anhydride structure [4].

Laboratory-scale preparation typically involves heating 200 grams of citric acid monohydrate in a distillation apparatus with rapid distillation to avoid overheating [5]. The distillate contains both water and itaconic anhydride, which can be separated by layering to yield 40-50 grams of product with melting point 67-68°C [6]. When anhydrous citric acid is heated to 260°C under vacuum conditions, a mixture of itaconic and citraconic anhydrides is achieved in good yield [1] [2].

The thermal behavior analysis reveals that citric acid melts at approximately 72°C, followed by the beginning of mass loss at 105°C, with maximum evaporation occurring at 203°C [7] [8]. The presence of the double bond between the methylene group and the five-membered anhydride structure significantly interferes with thermal decomposition, resulting in complex multi-step processes [7] [8].

Table 1: Pyrolysis Conditions and Yields for Citric Acid Conversion

| Starting Material | Temperature (°C) | Pressure | Yield (%) | Melting Point (°C) | Major By-product |

|---|---|---|---|---|---|

| Citric acid monohydrate | Rapid heating | Atmospheric | 37-47 | 67-68 | Citraconic anhydride |

| Anhydrous citric acid | 260 | Vacuum | Good yield | 67-68 | Citraconic anhydride |

The catalytic pyrolysis of citric acid using phosphoric acid catalyst can increase yields to 60-65% compared to the uncatalyzed process, which typically achieves only 25% theoretical yield [9]. The use of catalysts helps reduce operating temperatures and renders the temperature conditions less critical for large-scale operations [9].

Dehydration of Itaconic Acid: Catalytic Systems and Yield Optimization

The dehydration of itaconic acid represents a more efficient synthetic route compared to citric acid pyrolysis, offering higher selectivity and yields when properly optimized [1] [2]. This approach utilizes biotechnologically accessible itaconic acid as the starting material, which can be converted to itaconic anhydride through various dehydration methodologies.

Acid-Catalyzed Processes (Sulfuric Acid, Methanesulfonic Acid)

Acid-catalyzed dehydration processes represent the most productive methods for itaconic anhydride synthesis, achieving yields up to 98% under optimized conditions [1] [2]. The process involves heating itaconic acid at temperatures between 165-180°C and pressures of 10-30 millimeters of mercury in the presence of catalytic quantities of strong acids [1] [2].

Sulfuric acid catalysis requires catalyst loadings of 0.4-4% by weight based on itaconic acid, with optimal performance achieved at temperatures between 165-190°C [10]. The preferred reaction time ranges from 10-60 minutes, with product recovery accomplished through vacuum distillation as the anhydride forms [10]. To prevent condensation of reaction water and consequential hydrolysis of the anhydride product, heated condensers maintained at 70-100°C are employed during distillation [10].

Methanesulfonic acid serves as an alternative acid catalyst, particularly effective in solvent-mediated systems [1] [2]. When employed in cumene solvent, methanesulfonic acid enables itaconic anhydride formation with yields of 95-97% [1] [2]. The reaction mechanism involves protonation of the carboxylic acid groups followed by intramolecular cyclization with elimination of water [11].

Table 2: Acid-Catalyzed Dehydration Process Parameters

| Catalyst | Loading (wt%) | Temperature (°C) | Pressure (mmHg) | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Sulfuric acid | 0.4-4.0 | 165-190 | 10-30 | 10-60 | Up to 98 |

| Methanesulfonic acid | Catalytic | 165-180 | 10-30 | Variable | 95-97 |

Solvent-Mediated Dehydration in Aromatic Hydrocarbons

Solvent-mediated dehydration processes offer significant advantages in preventing overheating and reducing the formation of citraconic anhydride by-products [1] [2] [12]. These methods utilize higher boiling aromatic solvents such as toluene or xylene in combination with solid acid catalysts to achieve controlled dehydration conditions.

Acidic montmorillonite serves as an effective heterogeneous catalyst for the dehydration reaction in aromatic solvents [1] [12] [13]. Montmorillonite clay, with the chemical composition aluminum oxide·4silicon dioxide·water, exhibits high catalytic activity for reactions requiring Brönsted or Lewis acid catalysis [13]. The catalyst preparation involves acid treatment to enhance acidity and create active sites for the dehydration process [12].

The process involves suspending itaconic acid in toluene or xylene with acidic montmorillonite catalyst and heating to 140-180°C under atmospheric pressure [1] [12]. The Dean-Stark trap configuration allows for continuous removal of reaction water while maintaining solvent reflux conditions [14]. Xylene proves particularly effective, with yields of 95-97% achieved when 10-30 milliliters of xylene is added during the final stages of water distillation [14].

Shell Ondina oil has been employed as an alternative high-boiling solvent, with 500 grams of itaconic acid suspended in 450 milliliters of oil and heated rapidly to 180°C [14]. The addition of 10-30 milliliters of xylene at the completion of theoretical water removal ensures complete conversion [14].

Table 3: Solvent-Mediated Dehydration Systems

| Solvent System | Catalyst | Temperature (°C) | Pressure | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Toluene/Xylene | Acidic montmorillonite | 140-180 | Atmospheric | 95-97 | Prevents overheating |

| Cumene | Methanesulfonic acid | 140-180 | Atmospheric | 95-97 | High selectivity |

| Shell Ondina oil | Sodium phosphate | 180 | Atmospheric | Variable | Thermal stability |

Alternative Routes: Cyclization via Diethyl Carbonate with Metal Complex Catalysts

An innovative alternative synthesis route involves the cyclization of dicarboxylic acids using diethyl carbonate in the presence of metal complex catalysts [1] [2]. This low-temperature process utilizes chromium-salen complexes with μ-nitrido-bis(triphenylphosphine) chloride as cocatalyst to achieve quantitative conversion at remarkably mild conditions [1] [2].

The reaction proceeds at 40°C in one millimolar preparations, providing itaconic anhydride quantitatively, although contaminated with citraconic anhydride [1] [2]. The chromium-salen complex catalyst system demonstrates exceptional activity for the cyclization reaction, requiring only catalytic quantities for complete conversion [15] [16]. The mechanism involves coordination of the dicarboxylic acid substrate to the chromium center, followed by activation of the carbonyl groups toward cyclization [15].

Salen-based chromium complexes have been extensively studied for various catalytic applications, including ring-opening copolymerization of anhydrides with epoxides [15]. The coordinative flexibility of salen ligands compared to rigid systems provides enhanced catalytic performance [15]. Different substituents on the phenolate moieties of the salen ligand significantly influence catalytic activity and selectivity [15].

While this process achieves quantitative yields under mild conditions, it remains technically uninteresting for industrial applications due to the requirement for expensive metal catalysts and the formation of citraconic anhydride contamination [1] [2]. The reaction scale limitation to millimolar preparations further restricts practical implementation [1] [2].

Table 4: Metal Complex Catalyzed Cyclization Parameters

| Catalyst System | Temperature (°C) | Concentration | Yield | By-products | Technical Viability |

|---|---|---|---|---|---|

| Chromium-salen complex | 40 | 1 mM | Quantitative | Citraconic anhydride | Limited |

| μ-nitrido-bis(triphenylphosphine) chloride | 40 | Cocatalyst | Quantitative | Citraconic anhydride | Research scale |

Industrial-Scale Production Challenges and Scalability

Industrial-scale production of itaconic anhydride faces significant technical and economic challenges that limit commercial viability [17] [18] [19]. The primary obstacles include process optimization for large-scale operations, feedstock economics, and downstream purification requirements [17] [18].

The current industrial production technology does not support cost-effective and competitive manufacturing of itaconic anhydride [17]. Feedstock costs represent the largest contributor to production expenses, making substrate conversion efficiency and selectivity critical economic drivers [20]. For an 18 million kilogram per year itaconic acid production facility, capital investment requirements reach 40 million dollars with selling prices of 2.34 dollars per kilogram to achieve 30% annual return on investment [20].

Process intensification strategies focus on improving volumetric productivity and reducing manufacturing costs through advanced biorefinery concepts [18]. The use of crude substrates in place of pure glucose offers potential cost savings, although impurities pose significant challenges in both fermentation and purification stages [18]. Thick juice based on sugar beets represents a promising alternative feedstock, requiring modified feeding profiles and additional decolorization steps [18].

Scale-up from laboratory to industrial production reveals increased consumption of pH-adjusting agents compared to process simulations [18]. The holistic approach to biorefinery process development requires simultaneous optimization of upstream fermentation, downstream processing, and product purification [18]. Techno-economic analysis demonstrates that product yield serves as the primary driver of process economics [18].

Temperature control becomes increasingly critical at industrial scale, as overheating leads to increased formation of citraconic anhydride by-products [7] [21]. The isomerization of itaconic anhydride to citraconic anhydride occurs readily upon heating, with the equilibrium favoring the thermodynamically more stable citraconic isomer [7] [8].

Table 5: Industrial Production Challenges and Solutions

| Challenge | Impact | Proposed Solutions | Implementation Status |

|---|---|---|---|

| Feedstock costs | Major cost driver | Crude substrate utilization | Development stage |

| Temperature control | By-product formation | Process intensification | Research phase |

| Purification complexity | Product quality | Advanced separation | Limited implementation |

| Scale-up effects | Increased reagent consumption | Process optimization | Ongoing development |

| Economic viability | Market competitiveness | Integrated biorefinery | Conceptual stage |

The development of continuous processes with indefinitely small batch sizes remains the most efficient approach for conducting pyrolysis operations at industrial scale [9]. Catalyst utilization, such as phosphoric acid in continuous processes, offers potential for reducing operating temperatures and improving process control [9]. However, the transition from batch to continuous operation requires substantial process engineering modifications and capital investment [9].

XLogP3

Melting Point

UNII

GHS Hazard Statements

H302 (86.96%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

25300-97-4